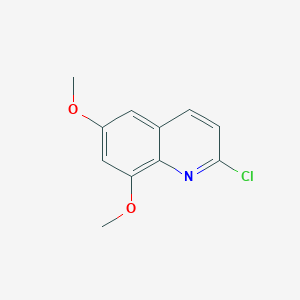

2-Chloro-6,8-dimethoxyquinoline

Description

2-Chloro-6,8-dimethoxyquinoline (C₁₁H₁₀ClNO₂) is a halogenated quinoline derivative featuring a chlorine atom at the 2-position and methoxy (-OCH₃) groups at the 6- and 8-positions of the quinoline ring. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The chlorine atom enhances electrophilic reactivity, while the methoxy groups contribute electron-donating resonance effects, creating a polarized aromatic system. Its synthesis typically involves chlorination of precursor quinoline derivatives or dehydrogenation of tetrahydroquinoline intermediates .

Propriétés

IUPAC Name |

2-chloro-6,8-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-5-7-3-4-10(12)13-11(7)9(6-8)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYARNBOTJWGQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339143-31-5 | |

| Record name | 2-chloro-6,8-dimethoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,8-dimethoxyquinoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps :

Nitrification: Using 3,4-dimethoxyacetophenone as a raw material, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

Chlorination: Finally, chlorination of the hydroxyquinoline yields this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6,8-dimethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

Methoxylation: The methoxy groups can be modified through methoxylation reactions.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Applications De Recherche Scientifique

2-Chloro-6,8-dimethoxyquinoline has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-chloro-6,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may exert its effects through other pathways, such as inhibiting enzyme activity or disrupting cellular processes .

Comparaison Avec Des Composés Similaires

Quinoline derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 2-chloro-6,8-dimethoxyquinoline with structurally related compounds:

Substituent Position and Electronic Effects

Key Observations :

- Substituent Position: The 2-chloro substitution in the target compound contrasts with 4-chloro in 4-chloro-6,7-dimethoxyquinoline, leading to distinct electronic environments. The 2-position Cl increases electrophilicity at the adjacent C3, making it reactive toward nucleophilic substitution .

- Methoxy vs.

- Planarity: 4-Chloro-6,7-dimethoxyquinoline exhibits near-planar geometry, while steric effects from 6,8-OMe in the target compound may induce slight ring distortion .

Key Observations :

- Chlorination: POCl₃ is a common reagent for introducing Cl in quinolines, as seen in both this compound and 4-chloro-6,7-dimethoxyquinoline syntheses .

- Aromatization: DDQ effectively dehydrogenates tetrahydroquinoline precursors to yield aromatic quinolines, though yields vary with substitution patterns .

Physicochemical and Spectral Properties

Key Observations :

- NMR Shifts: Methoxy groups in this compound and 4-chloro-6,7-dimethoxyquinoline produce distinct singlets (δ ~3.8–4.0), while fluorine substituents cause deshielding in difluoro analogs .

- Thermal Stability: Higher melting points in chlorinated derivatives (e.g., 4-chloro-6,7-dimethoxyquinoline at 403–404 K) suggest enhanced crystallinity compared to non-halogenated analogs .

Activité Biologique

2-Chloro-6,8-dimethoxyquinoline is a heterocyclic aromatic compound with significant biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10ClNO2

- Molecular Weight : 223.65 g/mol

- CAS Number : 1339143-31-5

The structure of this compound is characterized by a quinoline core with chlorine and methoxy substituents at specific positions, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase, leading to cell death.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 15 µg/mL | |

| S. aureus | 10 µg/mL | |

| P. aeruginosa | 20 µg/mL |

Antimalarial Activity

The compound has also been evaluated for its antimalarial effects. In vitro studies have demonstrated that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The effective concentration (EC50) values indicate promising antimalarial potential without significant cytotoxicity.

Table 2: Antimalarial Activity of this compound

| Test Condition | EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| P. falciparum | 5.5 | >100 | >18 |

Anticancer Activity

Studies have shown that this compound possesses anticancer properties as well. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a significant decrease in cell viability after 24 hours of exposure. The IC50 was determined to be approximately 12 µM, indicating its potential as a chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : The compound inhibits DNA gyrase, an essential enzyme for bacterial DNA replication.

- Topoisomerase IV Inhibition : It also affects topoisomerase IV, which is crucial for separating replicated DNA strands during cell division.

- Apoptosis Induction in Cancer Cells : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antimalarial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Chloroquinoline | Moderate | No | Limited |

| 6,8-Dimethoxyquinoline | Limited | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-6,8-dimethoxyquinoline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via chlorination of 6,8-dimethoxyquinoline using phosphorus oxychloride (POCl₃). A typical procedure involves refluxing the precursor with excess POCl₃ for 6 hours, followed by neutralization with aqueous NaOH and purification via column chromatography (petroleum ether:EtOAc = 8:1). Yield optimization (~70%) requires controlled temperature and stoichiometric ratios .

- Key Considerations : Monitor reaction progression via TLC and confirm purity using reversed-phase HPLC (>99%). Crystallization via slow evaporation of methanol yields X-ray-quality crystals for structural validation .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- X-ray Crystallography : Resolves bond lengths, angles, and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds forming S(5) motifs). Planarity deviations of methoxy groups (≤0.08 Å) are critical for reactivity .

- NMR Spectroscopy : Distinct signals in ¹H NMR (e.g., δ 8.57 ppm for H2, δ 4.03–4.04 ppm for methoxy groups) confirm substitution patterns .

- Mass Spectrometry : ESI-MS (m/z: 224 [M+1]) verifies molecular weight .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles) due to potential toxicity from chlorine content. Work in a fume hood to avoid inhalation. Store in airtight containers away from moisture. Treat waste with 10% NaOH solution to neutralize residual POCl₃ .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Methoxy groups at C6 and C8 activate the quinoline ring via resonance, directing nucleophilic attack to C2 or C4. Kinetic studies using substituted amines (e.g., benzylamine) under varying pH (6–9) and solvents (DMF, THF) reveal regioselectivity trends. Monitor reaction progress via ¹H NMR and DFT calculations to map transition states .

- Data Contradictions : While methoxy groups generally enhance electrophilicity at C2, steric hindrance from dimethoxy substitution may favor C4 reactivity in bulky nucleophiles .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive derivatives?

- Methodology :

- Antimicrobial Studies : Modify the C2-Cl group to introduce sulfonamide or hydrazide moieties. Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays. Compare with fluorinated analogs (e.g., 4-Chloro-8-fluoro-2-methylquinoline) to assess halogen effects .

- Anticancer Screening : Couple the quinoline core with pyridine or phenyl groups via Suzuki-Miyaura cross-coupling. Evaluate cytotoxicity in HeLa cells using MTT assays. Structure-activity relationships (SAR) show enhanced activity with electron-withdrawing substituents .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against Plasmodium falciparum enoyl-ACP reductase (PfENR) or human topoisomerase II. Use crystal structures (PDB: 1NHI, 1ZXM) to validate binding poses. Compare binding energies (ΔG) of derivatives with experimental IC₅₀ values to refine pharmacophore models .

Q. What strategies resolve contradictions in catalytic applications of this compound?

- Case Study : In Pd-catalyzed C–H activation, conflicting reports on catalytic efficiency (TOF: 50–200 h⁻¹) arise from solvent polarity (DMF vs. toluene) and ligand effects (e.g., PPh₃ vs. Xantphos). Use kinetic profiling and Hammett plots to correlate substituent effects with turnover rates .

Q. How do crystal packing interactions affect the stability and solubility of this compound?

- Methodology : Analyze X-ray data for π–π stacking (3.7–3.8 Å between quinoline rings) and C–H⋯O/N weak hydrogen bonds. Solubility tests in DMSO/water mixtures (1:1 to 1:4) reveal reduced solubility at higher crystallinity. Co-crystallization with succinic acid improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.